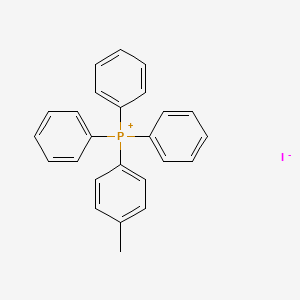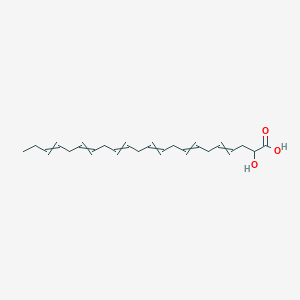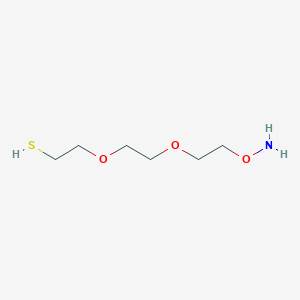
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is a chemical compound with a complex structure that includes aminooxy, ethoxy, and thiol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to use ethylene glycol derivatives and introduce the aminooxy and thiol groups through a series of chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or to produce derivatives with different properties.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can produce disulfides, while substitution reactions can lead to a variety of new compounds with modified functional groups.
Applications De Recherche Scientifique
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mécanisme D'action
The mechanism by which 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol exerts its effects involves interactions with molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in the study of enzyme mechanisms. The thiol group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-(Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
2-(2-(2-(Aminoethoxy)ethoxy)ethoxy)ethanamine: Contains an amine group instead of a thiol, leading to different chemical properties and applications.
Uniqueness
2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This combination of functional groups makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H15NO3S |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
O-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C6H15NO3S/c7-10-4-3-8-1-2-9-5-6-11/h11H,1-7H2 |
Clé InChI |
SGKWFUPEVPRSSO-UHFFFAOYSA-N |
SMILES canonique |
C(COCCS)OCCON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


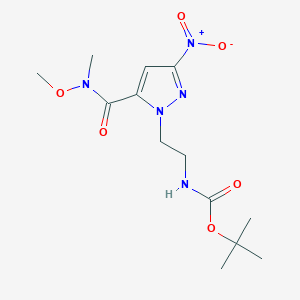
![Methyl 4-[2-(6-methoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078722.png)
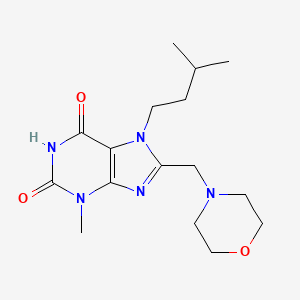
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)
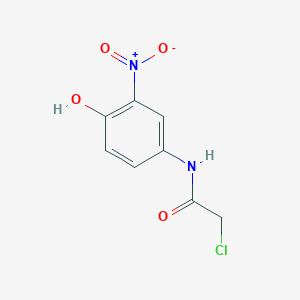
![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)
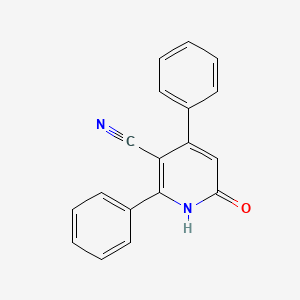
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
